molecular formula C15H13ClN4O3S2 B2790874 N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1115279-09-8

N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2790874
CAS No.: 1115279-09-8
M. Wt: 396.86
InChI Key: PMADXDRNMYJUAN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S2/c1-23-10-4-3-8(5-9(10)16)18-11(21)6-20-7-17-13-12(14(20)22)25-15(19-13)24-2/h3-5,7H,6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMADXDRNMYJUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Acetamide Moiety: This step usually involves acylation reactions using acyl chlorides or anhydrides.

    Final Coupling with the Chloromethoxyphenyl Group: This step can be performed using palladium-catalyzed coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-5(6H)-yl)acetamide: A similar compound with a different position of the thiazolopyrimidine core.

    N-(3-chloro-4-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide: Another similar compound with a different position of the thiazolopyrimidine core.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its antibacterial and antioxidant properties.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C16H14ClN5O3S
Molecular Weight 391.83 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[7-(methylsulfanyl)-4-oxo-3H,4H-[1,3]diazino[4,5-d]pyrimidin-3-yl]acetamide
SMILES COc3ccc(NC(=O)Cn2cnc1nc(SC)ncc1c2=O)cc3Cl
InChIKey FFAZJEJPTSCNAJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole and pyrimidine rings. Various methodologies have been explored to optimize yield and purity. The synthetic pathways often utilize starting materials with established reactivity profiles to facilitate the introduction of functional groups such as methylthio and chloro substituents.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. In a comparative study:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL
Pseudomonas aeruginosa100 μg/mL

The compound exhibited significant activity against Gram-positive bacteria (S. aureus) at lower concentrations compared to Gram-negative bacteria (E. coli and P. aeruginosa), suggesting a structure–activity relationship influenced by the presence of specific functional groups.

Antioxidant Activity

In addition to its antibacterial effects, the compound has demonstrated antioxidant activity. A study evaluated its capacity to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:

Concentration (μg/mL)% Inhibition
1045%
5065%
10085%

This indicates that at higher concentrations, the compound can effectively inhibit oxidative stress markers.

Case Studies

  • Study on Antibacterial Efficacy : A research team investigated the efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated that modifications in the thiazole ring significantly enhanced antibacterial potency. The study concluded that derivatives with electron-withdrawing groups at specific positions showed improved activity against resistant strains .
  • Evaluation of Antioxidant Properties : Another study focused on the antioxidant capabilities of various thiazolo-pyrimidine derivatives, including our compound. The findings revealed that compounds with methylthio substitutions exhibited superior radical scavenging abilities compared to their unsubstituted counterparts .

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